molecular formula C20H16ClN3O B2370573 15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 339012-03-2

15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2370573
CAS No.: 339012-03-2
M. Wt: 349.82
InChI Key: SQYVBPINFZKIQS-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound is a tetracyclic heterocyclic system featuring a fused bicyclic core with a 2-chlorophenyl substituent at position 15 and a ketone group at position 11. Its IUPAC name reflects the complex ring system: a tetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca framework incorporating three nitrogen atoms and a chlorine-substituted aromatic ring.

Characterization likely employs:

  • X-ray crystallography (using software like SHELX and WinGX/ORTEP ),
  • LC/MS for purity assessment ,
  • 2D-HPTLC or GC/MS for functional group analysis .

Properties

IUPAC Name

15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-16-7-3-4-8-17(16)24-19-11-18-14-6-2-1-5-13(14)9-10-23(18)20(25)15(19)12-22-24/h1-8,12,18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVBPINFZKIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure controls to achieve the desired transformations .

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Features
15-(2-Chlorophenyl)-10,14,15-triazatetracyclo[...]-11-one (Target) 2-Chlorophenyl, ketone ~380–400* Nitrogen-rich core, halogenated aryl
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-...-11-one () 4-Chlorophenyl sulfonyl, dimethoxy ~450–470* Sulfonyl group, methoxy substituents
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[...]-11-one () Bis(4-fluorophenyl), thia substitution ~430–450* Fluorine substituents, sulfur atom

*Estimated based on structural analogs; exact values require experimental data.

Key Observations:

Bis(4-fluorophenyl) groups in introduce strong electron-withdrawing effects, likely increasing metabolic stability compared to chlorine .

Heteroatom Variations :

  • Replacement of a nitrogen atom with sulfur () could modulate the compound’s aromaticity and redox properties, impacting interactions with biological targets .
  • The dimethoxy groups in may improve membrane permeability but reduce reactivity due to steric bulk .
Table 2: Hypothetical Property Comparison
Property Target Compound Analog Analog
LogP (Lipophilicity) ~3.5–4.0* ~2.0–2.5* (sulfonyl) ~4.0–4.5* (fluorine)
Water Solubility Low Moderate (sulfonyl) Very low
Bioactivity Prediction Kinase inhibition potential Antibacterial (sulfonyl) Anticancer (fluorine)

*Predicted using QSAR models (); requires experimental validation.

  • : The sulfonyl group is common in antibacterial agents (e.g., sulfonamides), implying possible activity against Gram-positive bacteria .
  • : Fluorine substituents are prevalent in anticancer drugs (e.g., 5-fluorouracil), and the thia substitution may enhance DNA intercalation .

Crystallographic and Computational Insights

  • Crystallography : The target compound’s structure may exhibit puckering in the tetracyclic system, analyzable via Cremer-Pople parameters (). SHELX and WinGX () would refine bond lengths and angles, critical for understanding strain and stability .
  • QSAR Studies : Electronic descriptors (e.g., HOMO/LUMO energies) and van der Waals interactions () could predict reactivity and binding modes .

Biological Activity

The compound 15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a member of the triazatetracyclic family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Molecular Formula

  • Molecular Formula: C₁₇H₁₃ClN₃O
  • Molecular Weight: 314.75 g/mol

Structural Features

The compound features a complex tetracyclic structure with multiple nitrogen atoms incorporated into the ring system, which is characteristic of triazatetracyclic compounds.

Anticancer Activity

Research has indicated that triazatetracyclic compounds exhibit significant anticancer properties. A study demonstrated that derivatives of triazatetracycles could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, specific derivatives showed IC₅₀ values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D breast cancer cells .

Antimicrobial Properties

Compounds within this class have also been evaluated for their antimicrobial activity. Notably, certain triazatetracyclic derivatives have demonstrated efficacy against pathogenic bacteria and fungi. For example, one derivative exhibited potent antibacterial activity comparable to standard antibiotics .

The biological mechanisms underlying the activity of these compounds often involve:

  • Inhibition of DNA synthesis: Many triazatetracyclics interfere with nucleic acid synthesis in cancer cells.
  • Enzyme inhibition: Some studies suggest that these compounds can inhibit key metabolic enzymes involved in cellular proliferation and survival pathways.

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC₅₀ (μM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2
AntimicrobialVarious BacteriaVaries
AntifungalFungal StrainsVaries

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing a series of triazatetracyclic compounds and evaluating their biological activities. The synthesized compounds were tested against several cancer cell lines, revealing a correlation between structural modifications and enhanced anticancer potency.

Case Study 2: Clinical Implications

Another investigation explored the potential of these compounds in clinical settings, particularly for patients with resistant strains of bacteria. The results indicated that certain derivatives could serve as promising candidates for further development into therapeutic agents.

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